molecular formula C10H18N4O B010099 Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- CAS No. 102207-75-0

Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)-

Cat. No. B010099
M. Wt: 210.28 g/mol
InChI Key: WGNULDMOVQJCAF-UHFFFAOYSA-N
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Description

“Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)-” is a chemical compound with the molecular formula C10H18N4O . It contains a total of 33 bonds, including 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), 1 ether (aromatic), and 1 Pyrimidine .


Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)-” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The structure also includes a primary aromatic amine, a tertiary aliphatic amine, and an aromatic ether .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, they can undergo an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . They can also undergo a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones .


Physical And Chemical Properties Analysis

The molecular weight of “Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)-” is 210.276 Da . It contains a total of 33 bonds, including 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), 1 ether (aromatic), and 1 Pyrimidine .

properties

IUPAC Name

4-[2-(diethylamino)ethoxy]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-14(4-2)7-8-15-9-5-6-12-10(11)13-9/h5-6H,3-4,7-8H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNULDMOVQJCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144794
Record name Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)-

CAS RN

102207-75-0
Record name Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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